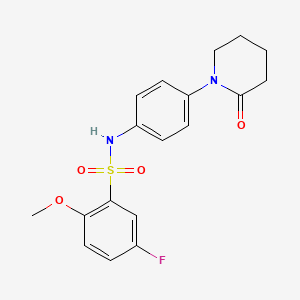

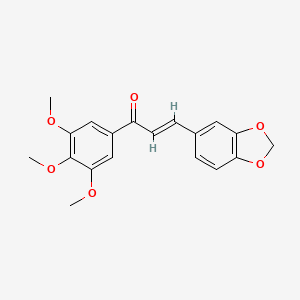

![molecular formula C11H11BO4S B2811489 [2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid CAS No. 2377611-38-4](/img/structure/B2811489.png)

[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Analgesic Activity

- Synthesis Techniques: A study by Rádl et al. (2000) discusses the preparation of various derivatives, including N-ethoxycarbonyl compounds, which are relevant to the synthesis of [2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid. This work provides insights into the synthetic methods used for similar compounds (Rádl, Hezký, Konvička, & Krejci, 2000).

Synthesis of 2-Phenyl Benzothiophene

- Synthesis and Applications: Gao Zhong-yu (2013) reviewed the synthesis of 2-phenyl benzothiophene, an important compound in medicine and material science. This review includes methods that could be applicable to the synthesis of this compound and highlights its potential applications (Gao, 2013).

Boronic Acid Protecting Group

- Chemical Properties and Protection: Yan et al. (2005) developed a new boronic acid protecting group, which may be relevant for protecting this compound during synthetic processes (Yan, Jin, & Wang, 2005).

Fused Aromatic Rings Synthesis

- Catalytic Applications: Wang et al. (2004) demonstrated a palladium-catalyzed tandem reaction involving boronic acids, which could potentially be applied to this compound for the synthesis of fused aromatic rings (Wang, Tong, Cheng, & Zhang, 2004).

Decarboxylative Borylation

- Chemical Transformations: Li et al. (2017) discussed a nickel-catalyzed process for replacing carboxylic acids with boronate esters, which could be a method to modify this compound (Li, Wang, Barton, Yu, Tian, Peters, Kumar, Yu, Johnson, Chatterjee, Yan, & Baran, 2017).

Chiral Benzothiophene Synthesis

- Chiral Applications: Sang, Noble, & Aggarwal (2021) reported a method for synthesizing enantioenriched benzothiophenes using boronic esters, which may be applicable to this compound (Sang, Noble, & Aggarwal, 2021).

Metallo-β-Lactamases Inhibition

- Biological Applications: Krivitskaya & Khrenova (2021) explored boronic acids as inhibitors of metallo-β-lactamases, demonstrating potential biological applications (Krivitskaya & Khrenova, 2021).

Heterocyclic Boronic Acids

- Overview of Synthesis and Applications: Tyrrell & Brookes (2003) provided an overview of the synthesis and applications of heterocyclic boronic acids, relevant to understanding the broader context of compounds like this compound (Tyrrell & Brookes, 2003).

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to interact with various biological targets, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound, being a boronic acid derivative, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets could involve similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

It’s known that boronic acids and their derivatives play a significant role in carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally considered marginally stable in water, undergoing hydrolysis . This could potentially impact the bioavailability of the compound.

Result of Action

Boronic acids and their derivatives are known to be valuable building blocks in organic synthesis . They can participate in various reactions, leading to the formation of diverse molecules with potential therapeutic applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid. For instance, these compounds are only marginally stable in water, undergoing hydrolysis . Additionally, certain boronic acids and their esters, including pinacol boronic esters, are known to be sensitive to air . These factors should be taken into consideration when handling and storing the compound.

properties

IUPAC Name |

(2-ethoxycarbonyl-1-benzothiophen-7-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO4S/c1-2-16-11(13)9-6-7-4-3-5-8(12(14)15)10(7)17-9/h3-6,14-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGASOPUAYMVNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=C(S2)C(=O)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)

![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)

![N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2811414.png)

![5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2811421.png)

![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2811423.png)

![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2811425.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2811426.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811428.png)